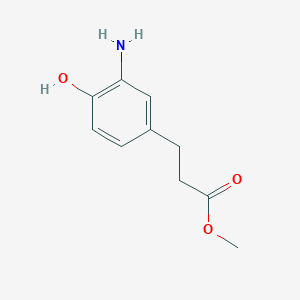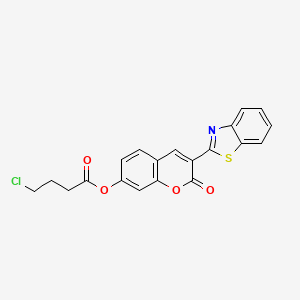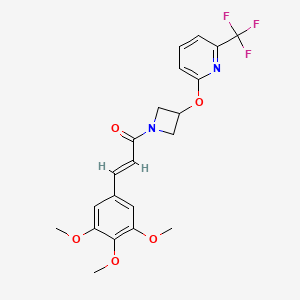
3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a naphthalene and indenone group, an amino group, and a fluorophenyl group . These types of compounds are often used in the development of new pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular structure and conformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds with the amino group . These reactions can be influenced by various factors, including temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. These properties might include solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. For example, some indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, 3-Fluoroamphetamine, a stimulant drug from the amphetamine family, acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound can greatly impact its bioavailability. For instance, 3-Fluoroamphetamine has a relatively short elimination half-life of 90 minutes, and its onset of action is between 20 to 60 minutes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the action of 3-Fluoroamphetamine can be influenced by the pH of the environment, as it has a weak basicity (pH of 9.97) and is moderately lipophilic .
Safety and Hazards
Direcciones Futuras
The future research directions for similar compounds often involve further exploration of their potential uses, such as in the development of new pharmaceuticals or materials . Additionally, researchers might investigate new synthesis methods or explore the compound’s mechanism of action in more detail .
Propiedades
IUPAC Name |
3-(3-fluoroanilino)-2-naphthalen-1-ylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FNO/c26-17-9-6-10-18(15-17)27-24-21-12-3-4-13-22(21)25(28)23(24)20-14-5-8-16-7-1-2-11-19(16)20/h1-15,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQPSKWNJBJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclohexyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942843.png)
![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)

![N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2942846.png)

![5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2942849.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2942853.png)



![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)


